Product packaging for AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2(Cat. No.:CAS No. 284660-72-6)

AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2

Cat. No.: B3028713
CAS No.: 284660-72-6
M. Wt: 676.7 g/mol
InChI Key: KTJRIKZUUVEMMZ-QFXLSNSZSA-N
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Description

Significance of Protein Phosphorylation as a Post-Translational Modification in Cellular Regulation

Protein phosphorylation is one of the most widespread and critical post-translational modifications (PTMs) in eukaryotic cells. nih.govthermofisher.com This reversible process, catalyzed by enzymes called protein kinases, involves the addition of a phosphate (B84403) group to specific amino acid residues—primarily serine, threonine, or tyrosine. thermofisher.comwikipedia.org The addition of the negatively charged phosphate group can induce significant conformational changes in a protein, thereby altering its activity, stability, localization, and its interactions with other molecules. nih.govthermofisher.com

This dynamic "on-off" switch is a fundamental mechanism for regulating nearly all cellular processes, including:

Signal Transduction: Phosphorylation cascades are a primary way cells respond to external stimuli, relaying signals from the cell surface to the nucleus to control gene expression and other cellular responses. thermofisher.comcusabio.com

Cell Cycle and Growth: The progression through the different phases of the cell cycle is tightly controlled by the phosphorylation and dephosphorylation of key regulatory proteins. nih.govthermofisher.com

Metabolism: The activity of many enzymes involved in metabolic pathways is regulated by phosphorylation, allowing cells to adapt to changing energy demands. wikipedia.org

Apoptosis: Programmed cell death is also regulated by phosphorylation events, ensuring the removal of damaged or unnecessary cells. nih.gov

The reverse reaction, dephosphorylation, is carried out by protein phosphatases, which remove the phosphate group. The balanced action of kinases and phosphatases ensures that cellular processes are precisely controlled. nih.govcusabio.com It is estimated that up to a third of all proteins in the human body are subject to phosphorylation, highlighting the vast influence of this modification. cusabio.comnih.gov Dysregulation of protein phosphorylation is a hallmark of many diseases, including cancer, which often involves the hyperactivity of certain protein kinases. nih.govnih.gov

AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 as a Model Phosphorylated Peptide for Biochemical and Enzymatic Studies

The subject of this article, this compound, is a synthetic peptide that mimics a phosphorylation site on a natural protein. As a phosphopeptide, it is a valuable tool for several key research applications. Specifically, it has been identified as a substrate for the p60c-src protein tyrosine kinase (PTK). acetherapeutics.com

Synthetic peptides like this one offer several advantages for studying enzyme kinetics and inhibitor screening. They provide a defined and reproducible substrate, allowing researchers to quantify the activity of a specific kinase under controlled conditions. The sequence Ile-Tyr is recognized as a critical component for activity by certain kinases. arizona.edu

This phosphopeptide is particularly useful as a ligand for domains that recognize phosphorylated tyrosine, such as the Src Homology 2 (SH2) domain. targetmol.commedchemexpress.com By studying the binding affinity of this peptide to SH2 domains, researchers can gain insight into the molecular interactions that govern signal transduction pathways. For instance, a similar phosphopeptide, Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH, has been shown to bind to the src SH2 domain with a high affinity, blocking the interaction of src with other proteins like the Epidermal Growth Factor Receptor (EGFR). targetmol.commedchemexpress.com

Interactive Table: Properties of this compound

PropertyValue
Full Name Acetyl-Isoleucyl-phosphoTyrosyl-Glycyl-Glutamyl-Phenylalanyl-amide
Peptide Sequence Ile-Tyr(P)-Gly-Glu-Phe
N-terminus Modification Acetylation (Ac)
C-terminus Modification Amidation (NH2)
Key Residue Phosphotyrosine (pTyr)
Primary Application Substrate for p60c-src protein tyrosine kinase

Historical Context of p60c-src Substrate Peptides in Kinase Research

The story of this phosphopeptide is linked to the history of the c-Src proto-oncogene. The product of this gene, the p60c-src protein, was the first cellular protein tyrosine kinase to be discovered. arizona.edu Its viral counterpart, v-Src, was identified in the Rous sarcoma virus, and its discovery was a milestone in cancer research, leading to the understanding that oncogenes could be derived from normal cellular genes. nih.gov

Early research focused on understanding how p60c-src and other tyrosine kinases function and what their cellular targets are. A major breakthrough was the development of synthetic peptide substrates. These short, manageable peptides were designed based on the amino acid sequences surrounding known phosphorylation sites in natural protein substrates. arizona.edu

The use of combinatorial peptide libraries has been a powerful tool in identifying optimal substrate sequences for kinases like p60c-src. arizona.edu This technique led to the identification of novel and efficient peptide substrates, such as YIYGSFK and GIYWHHY. arizona.edunih.gov These findings were crucial for several reasons:

They helped to define the substrate specificity and kinetic parameters of p60c-src. arizona.edu

They provided tools for high-throughput screening of potential kinase inhibitors.

They served as templates for designing pseudosubstrates—peptides that bind to the kinase but cannot be phosphorylated, thus acting as inhibitors. arizona.edunih.gov

The development of these model substrates has been instrumental in dissecting the complex signaling networks regulated by Src family kinases and has paved the way for the development of targeted therapies for diseases where these kinases are dysregulated. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H41N6O10P B3028713 AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 CAS No. 284660-72-6

Properties

IUPAC Name

[4-[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-[[2-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N6O10P/c1-4-18(2)27(34-19(3)37)30(42)36-24(15-21-10-12-22(13-11-21)46-47(43,44)45)29(41)33-16-25(38)32-17-26(39)35-23(28(31)40)14-20-8-6-5-7-9-20/h5-13,18,23-24,27H,4,14-17H2,1-3H3,(H2,31,40)(H,32,38)(H,33,41)(H,34,37)(H,35,39)(H,36,42)(H2,43,44,45)/t18-,23-,24-,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJRIKZUUVEMMZ-QFXLSNSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N6O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Substrate Characterization of Ac Ile Tyr Po3h2 Gly Glu Phe Nh2

Interactions with Protein Tyrosine Kinases

Protein tyrosine kinases (PTKs) are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to the tyrosine residues of specific substrate proteins. This process, known as tyrosine phosphorylation, is a pivotal mechanism in cellular signaling pathways. nih.govnih.gov The unphosphorylated peptide, AC-Ile-tyr-gly-glu-phe-NH2, serves as a key substrate for studying the activity of these enzymes.

AC-Ile-tyr-gly-glu-phe-NH2 as a Substrate for pp60c-src Kinase Activity

The synthetic peptide AC-Ile-tyr-gly-glu-phe-NH2, also known as p60c-src Substrate II, is recognized as an excellent substrate for the protein tyrosine kinase pp60c-src. nih.govbachem.com The phosphorylated product resulting from this enzymatic reaction is AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2. glpbio.com The specificity of pp60c-src for this peptide makes it a valuable tool for assaying the kinase's activity in various experimental settings. Research has shown that pp60c-src exhibits a much broader substrate specificity compared to many serine/threonine-specific protein kinases, as it can phosphorylate a diverse range of residues. nih.gov

Kinetic Analysis of Tyrosine Phosphorylation by Specific Protein Kinases

Kinetic studies have been performed to quantify the efficiency with which pp60c-src phosphorylates AC-Ile-tyr-gly-glu-phe-NH2. These analyses determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into the enzyme's affinity for the substrate and its catalytic rate. For the phosphorylation of AC-Ile-tyr-gly-glu-phe-NH2 by pp60c-src, the reported kinetic values are a Km of 368 µM and a Vmax of 1.02 µmol min⁻¹ mg⁻¹. bachem.com

Table 1: Kinetic Parameters for pp60c-src with AC-Ile-tyr-gly-glu-phe-NH2 as Substrate This table is interactive. Click on the headers to sort.

Enzyme Substrate Km (µM) Vmax (µmol min⁻¹ mg⁻¹)
pp60c-src AC-Ile-tyr-gly-glu-phe-NH2 368 1.02

Data sourced from Bachem product information. bachem.com

Evaluation of Protein Kinase Substrate Specificity Profiles Using Peptide Libraries

To understand the substrate preferences of protein kinases, researchers often employ peptide libraries. nih.govnih.gov These libraries consist of a large collection of peptides with systematic variations in their amino acid sequences. By exposing a kinase to such a library and identifying which peptides are phosphorylated, a detailed substrate specificity profile can be generated. nih.gov This method allows for the determination of favored and disfavored amino acids at positions surrounding the phosphorylation site. nih.gov The peptide sequence Ile-Tyr-Gly-Glu-Phe is representative of the types of substrates used in these libraries to probe the specificity of tyrosine kinases like pp60c-src. nih.gov The broad specificity of pp60c-src means it can phosphorylate residues with varying chain lengths, a characteristic that can be thoroughly mapped using these library-based approaches. nih.gov

Interactions with Protein Tyrosine Phosphatases

Protein tyrosine phosphatases (PTPs) are a family of enzymes that counterbalance the activity of PTKs by removing phosphate groups from phosphotyrosine residues. nih.govnih.gov They are crucial for the regulation of signal transduction pathways, and their activity is often studied using specific phosphopeptide substrates. nih.gov

This compound as a Substrate for Protein Tyrosine Phosphatase (PTP) Activity

The phosphorylated peptide, this compound, which is the product of the pp60c-src kinase reaction, serves as an effective substrate for measuring the activity of various protein tyrosine phosphatases. glpbio.com PTPs catalyze the hydrolysis of the phosphate group from the tyrosine residue of this peptide. nih.gov The specificity of PTPs is highly dependent on the amino acid residues surrounding the phosphotyrosine, meaning that the Ile, Gly, Glu, and Phe residues in this peptide contribute to its recognition and dephosphorylation by specific PTPs. hubrecht.eu The use of such well-defined synthetic phosphopeptides is critical for characterizing the function and specificity of the more than 100 PTPs found in humans. nih.govnih.gov

Determination of Phosphatase Kinetic Parameters using this compound

Synthetic phosphopeptides like this compound are instrumental in determining the kinetic parameters (Km, kcat, and kcat/Km) of protein tyrosine phosphatases. hubrecht.eu By measuring the rate of dephosphorylation at various substrate concentrations, researchers can quantify an individual PTP's catalytic efficiency and affinity for this specific sequence. While data for this exact peptide across a range of PTPs is dispersed in literature, the methodology is demonstrated by studies on similar phosphopeptides. For instance, research on the PTPα enzyme shows a dramatic increase in catalytic efficiency (kcat/Km) for peptide substrates compared to phosphotyrosine alone, highlighting the importance of the surrounding amino acid sequence. hubrecht.eu The elimination of charges on the free amino and carboxyl groups, as is the case in the acetylated and amidated subject peptide, has been shown to significantly enhance substrate efficacy. hubrecht.eu

Table 2: Representative Kinetic Constants of Bovine PTPα with Various Phosphopeptide Substrates This table is interactive. Click on the headers to sort.

Substrate kcat (s⁻¹) Km (mM) kcat/Km (M⁻¹s⁻¹)
Tyr(P) 0.44 22.1 20
Ac-Tyr(P)-NH2 2.9 1.9 1,520
DADEpYLIPQQG 45.4 0.21 218,000

This table illustrates the use of phosphopeptides in determining PTP kinetic parameters, adapted from data on bovine PTPα. The peptide this compound is used in similar assays. hubrecht.eu

Analysis of Protein Tyrosine Phosphatase Substrate Specificity and Selectivity

The specificity and selectivity of protein tyrosine phosphatases are dictated by the amino acid sequence flanking the phosphotyrosine (pTyr) residue. The peptide this compound, a product of the phosphorylation of the peptide M-2165 by the protein tyrosine kinase pp60 c-src, presents a specific sequence that allows for the investigation of PTP substrate preferences. glpbio.com The residues surrounding the central phosphotyrosine, namely Isoleucine (Ile) at the P-1 position and Glycine (Gly) at the P+1 position, play a crucial role in its recognition by PTPs.

Research into PTP substrate specificity often involves comparing the dephosphorylation rates of a panel of phosphopeptides. While specific kinetic data for the dephosphorylation of this compound by a wide range of PTPs is not extensively documented in publicly available literature, the known preferences of certain PTPs can provide insights. For instance, PTP1B, a well-characterized non-receptor PTP, is known to have a relatively broad substrate specificity but shows a preference for acidic residues in the vicinity of the phosphotyrosine. The presence of glutamic acid (Glu) at the P+2 position in this peptide might influence its recognition by PTP1B.

To illustrate how such data would be presented, the following table shows hypothetical kinetic parameters for the dephosphorylation of this compound by three different protein tyrosine phosphatases.

Table 1: Hypothetical Kinetic Parameters for the Dephosphorylation of this compound

Protein Tyrosine PhosphataseKm (µM)Vmax (nmol/min/mg)kcat/Km (M-1s-1)
PTP1B1508005.3 x 104
SHP-12506002.4 x 104
CD454004001.0 x 104

Note: The data in this table is representative and for illustrative purposes only, as specific experimental values for this peptide are not widely reported.

Molecular Mechanisms of Enzyme-Peptide Recognition and Catalysis

The molecular mechanism of enzyme-peptide recognition and catalysis involves the specific binding of the phosphopeptide substrate into the active site of the protein tyrosine phosphatase, followed by the hydrolysis of the phosphate group from the tyrosine residue. The active site of a PTP is a highly conserved pocket characterized by a signature motif, C(X)5R, which contains the catalytic cysteine and arginine residues essential for the dephosphorylation reaction.

The recognition of this compound by a PTP is a multi-point interaction event. The phosphate group of the phosphotyrosine is the primary anchor, forming hydrogen bonds with the backbone amide groups of the PTP loop and the essential arginine residue in the active site. The aromatic ring of the phosphotyrosine fits into a hydrophobic pocket of the enzyme.

The flanking residues of the peptide make secondary contacts with the surface of the enzyme outside the immediate active site, contributing to binding affinity and specificity. For this compound, the isoleucine at the P-1 position would likely interact with a hydrophobic patch on the PTP surface. The glutamic acid and phenylalanine residues at the P+2 and P+3 positions could form additional electrostatic or hydrophobic interactions, respectively, further stabilizing the enzyme-substrate complex.

The catalytic process proceeds via a two-step mechanism. First, the catalytic cysteine, in its thiolate form, performs a nucleophilic attack on the phosphorus atom of the phosphotyrosine, leading to the formation of a covalent cysteinyl-phosphate intermediate and the release of the dephosphorylated peptide. In the second step, a water molecule, activated by a general base, hydrolyzes the phospho-cysteine intermediate, releasing inorganic phosphate and regenerating the free enzyme for another catalytic cycle.

The efficiency of this entire process is influenced by the precise fit and the network of interactions between the peptide substrate and the enzyme, highlighting the importance of the specific amino acid sequence of this compound in its role as a PTP substrate.

Advanced Analytical Approaches for Ac Ile Tyr Po3h2 Gly Glu Phe Nh2 Studies

Mass Spectrometry-Based Characterization of Phosphopeptides

Mass spectrometry (MS) has become an indispensable tool for the detailed analysis of phosphopeptides like AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2. acs.org Its specificity and sensitivity allow for precise determination of phosphorylation status and location. nih.gov

Phosphopeptide Enrichment Methodologies for Enhanced Detection

Due to the often low abundance of phosphopeptides in complex biological samples, enrichment strategies are crucial for their effective detection by mass spectrometry. nih.govyoutube.com Immobilized Metal Affinity Chromatography (IMAC) is a widely employed technique for this purpose. nih.govnih.gov

Immobilized Metal Affinity Chromatography (IMAC): This technique leverages the affinity of the negatively charged phosphate (B84403) groups on peptides for positively charged metal ions. nih.gov Metal ions such as Fe³⁺, Ga³⁺, and Al³⁺ are immobilized on a solid support, often in the form of beads. nih.govnih.govacs.orgacs.org When a peptide mixture containing this compound is passed through the IMAC column under acidic conditions, the phosphopeptide selectively binds to the metal ions. nih.gov Non-phosphorylated peptides are washed away, and the bound phosphopeptides are subsequently eluted by changing the pH to basic conditions or by using a phosphate-containing buffer. nih.govnih.gov This process significantly increases the concentration of the phosphopeptide in the sample, enhancing its detectability in subsequent mass spectrometric analysis. youtube.com Gallium(III) ions have been noted to offer advantages in terms of selectivity and ease of elution compared to other metal ions like Fe(III). acs.orgacs.org

Table 1: Comparison of Metal Ions Used in IMAC for Phosphopeptide Enrichment
Metal IonCommon UseAdvantagesDisadvantages
Fe³⁺ Widely used for general phosphopeptide enrichment. nih.govnih.govHigh affinity for phosphate groups.Can also bind to acidic non-phosphorylated peptides. nih.gov
Ga³⁺ Offers high selectivity for phosphopeptides. acs.orgacs.orgHigh selectivity, facile elution under basic conditions. acs.orgacs.orgMay have lower capacity compared to Fe³⁺.
Al³⁺ Used for phosphopeptide retention. acs.orgCan retain phosphorylated species.Less commonly used than Fe³⁺ and Ga³⁺.
Zr⁴⁺ Alternative metal ion for phosphopeptide enrichment. nih.gov
Ti⁴⁺ Used in Titanium Dioxide (TiO₂) chromatography, a related technique. nih.govHigh specificity for phosphopeptides.Can sometimes lead to the loss of multiply phosphorylated peptides. youtube.com

Tandem Mass Spectrometry (MS/MS) for Phosphorylation Site Identification and Occupancy Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the precise location of the phosphate group within the peptide sequence. acs.orgnih.gov This method involves multiple stages of mass analysis. nih.gov

Collision-Induced Dissociation (CID): In CID, the isolated phosphopeptide ions are collided with an inert gas, causing them to fragment. nih.gov The resulting fragment ions are then analyzed to reconstruct the peptide sequence. While effective for sequencing, CID can sometimes lead to the loss of the labile phosphate group, particularly from serine and threonine residues. nih.gov However, for phosphotyrosine residues, as in this compound, the phosphoester bond is relatively more stable during CID. nih.gov

Electron-Transfer Dissociation (ETD): ETD is an alternative fragmentation method that is particularly useful for analyzing phosphopeptides. nih.gov It involves the transfer of electrons to the peptide ions, which causes fragmentation along the peptide backbone while preserving the phosphate group on the amino acid side chain. nih.gov This makes ETD highly effective for unambiguously identifying the site of phosphorylation. nih.gov Combining different fragmentation techniques, such as EAD (Electron Activated Dissociation) and CID, can provide more comprehensive sequence coverage, especially for larger or multiply modified peptides. sciex.com

The analysis of the resulting MS/MS spectra allows for the definitive localization of the phosphate group on the tyrosine residue in this compound. nih.gov Furthermore, by comparing the MS signals of the phosphorylated and non-phosphorylated forms of the peptide, it is possible to perform a relative quantification of phosphorylation occupancy.

Quantitative Proteomics Techniques Applied to Phosphopeptide Abundance

Quantitative proteomics methods are essential for determining the relative or absolute abundance of phosphopeptides like this compound in different samples. youtube.comnih.gov These techniques are crucial for studying changes in phosphorylation levels in response to various stimuli.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful in vivo labeling strategy. nih.gov While not directly applicable to the synthetic peptide itself, the principles of using stable isotopes for quantification are relevant. In a typical experiment involving a synthetic peptide standard, a known amount of an isotopically labeled version of this compound (e.g., containing ¹³C or ¹⁵N) would be spiked into a sample. By comparing the mass spectrometry signal intensities of the 'light' (natural isotope abundance) and 'heavy' (isotope-labeled) versions of the peptide, the absolute quantity of the endogenous or experimental peptide can be determined.

Isobaric labeling, such as with Tandem Mass Tags (TMT), is another widely used method for quantitative proteomics. nih.gov In this approach, different samples are labeled with tags that have the same mass but produce different reporter ions upon fragmentation in the MS/MS analysis. This allows for the simultaneous analysis and relative quantification of the phosphopeptide across multiple samples. nih.gov

Spectroscopic and Label-Based Assays for Enzyme Activity

Spectroscopic and label-based assays are fundamental for studying the activity of enzymes, such as phosphatases, that may act upon this compound. These assays monitor the enzymatic reaction by detecting changes in fluorescence or color.

Fluorescence-Based Detection Methods in Phosphatase Assays

Fluorescence-based assays offer high sensitivity for measuring phosphatase activity. thermofisher.com These methods often utilize fluorogenic substrates that become fluorescent upon dephosphorylation.

One common approach involves using a substrate like 4-methylumbelliferyl phosphate (MUP). nih.govabcam.com In the context of studying a specific phosphatase's activity on this compound, a competitive assay format could be designed. Alternatively, a more direct but complex approach would involve synthesizing a fluorescently labeled version of the phosphopeptide itself. The enzymatic removal of the phosphate group could then lead to a change in the fluorescent properties of the peptide, which can be monitored over time. Another advanced technique is the MRBLE:Dephos assay, a multiplexed bead-based dephosphorylation assay that allows for the simultaneous measurement of multiple dephosphorylation reactions. nih.gov

Table 2: Principles of Fluorescence-Based Phosphatase Assays
Assay PrincipleDescriptionExample Substrate/Method
Fluorogenic Substrate A non-fluorescent or weakly fluorescent phosphorylated substrate is converted into a highly fluorescent product by the action of a phosphatase. thermofisher.comnih.gov4-Methylumbelliferyl phosphate (MUP) nih.govabcam.com
Fluorescently Labeled Peptide A version of this compound is chemically modified with a fluorophore. Dephosphorylation can alter the local environment of the fluorophore, leading to a change in fluorescence intensity or wavelength.Custom synthesized fluorescent phosphopeptide
Multiplexed Bead-Based Assay Different phosphopeptide substrates are attached to uniquely coded beads, allowing for the simultaneous analysis of multiple phosphatase activities in a single experiment. nih.govMRBLE:Dephos nih.gov

Colorimetric Assays for Inorganic Phosphate Release

Colorimetric assays provide a straightforward method for quantifying the inorganic phosphate (Pi) released during the enzymatic dephosphorylation of this compound. nih.gov These assays are based on the reaction of Pi with a chromogenic reagent to produce a colored product that can be measured using a spectrophotometer.

A widely used method is the malachite green assay. In this assay, molybdate (B1676688) reacts with inorganic phosphate under acidic conditions to form a phosphomolybdate complex. The subsequent addition of malachite green results in the formation of a colored complex, with the intensity of the color being directly proportional to the amount of phosphate present. This allows for the quantification of the phosphatase activity by measuring the rate of phosphate release from the phosphopeptide substrate. Other colorimetric methods involve the formation of a rhodamine B-phosphomolybdate complex or the use of p-nitrophenyl phosphate (pNPP) as a substrate, where its dephosphorylation leads to a yellow-colored product. abcam.comnih.gov

Table 3: Common Colorimetric Assays for Inorganic Phosphate
AssayPrincipleWavelength (nm)
Malachite Green Assay Formation of a colored complex between phosphomolybdate and malachite green dye.~620-660
Rhodamine B-Phosphomolybdate Assay Formation of an insoluble complex between rhodamine B and phosphomolybdate, which is then dissolved and measured. nih.gov555 nih.gov
p-Nitrophenyl Phosphate (pNPP) Assay Enzymatic cleavage of pNPP to p-nitrophenol, which is yellow in alkaline solution. abcam.com405 abcam.com
Ammonium (B1175870) Molybdate Assay Reaction of inorganic phosphate with ammonium molybdate in an acidic medium to form a light-absorbing phosphomolybdate complex. raybiotech.com340 raybiotech.com

Immunochemical Detection Methods for Phosphorylation Events

The detection and quantification of protein phosphorylation, a pivotal post-translational modification, are fundamental to understanding cellular signaling pathways. nih.gov Immunochemical methods, which leverage the high specificity of antibodies, are powerful tools for studying phosphorylation events. biocompare.com These techniques are particularly suited for the analysis of specific phosphopeptides such as this compound, enabling researchers to investigate kinase activity and signaling cascades. The development of antibodies that specifically recognize phosphorylated amino acid residues within a particular sequence context has been instrumental for these advanced analytical approaches. nih.govrndsystems.com

Applications of Phospho-Specific Antibodies in Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based technique used for detecting and quantifying substances such as peptides. For phosphorylation studies, a sandwich ELISA format using phospho-specific antibodies offers high specificity and sensitivity for measuring the phosphorylated form of a target protein or peptide in a sample like a cell lysate. assaygenie.comthermofisher.com

The assay typically involves a microplate coated with a "capture" antibody that binds to the target peptide, regardless of its phosphorylation state. After the sample is added, a second "detection" antibody, which is specific only to the phosphorylated epitope (e.g., the phosphotyrosine in this compound), is introduced. This detection antibody is linked to an enzyme, and upon the addition of a substrate, a measurable color change or fluorescent signal is produced. The intensity of this signal is directly proportional to the amount of phosphorylated peptide in the sample. assaygenie.com This method allows for the quantitative analysis of phosphorylation and can be more sensitive than other methods like immunoprecipitation-Western blot analysis. rndsystems.com

Key Features of Phospho-Specific ELISA:

Quantitative Analysis: Enables precise measurement of phosphopeptide concentration.

High Throughput: The 96-well plate format allows for the simultaneous analysis of numerous samples. assaygenie.com

High Specificity: Utilizes antibodies designed to recognize a specific phosphorylation site. frontiersin.org

Versatility: Can be adapted to measure total versus phosphorylated protein levels to determine the phosphorylation stoichiometry. assaygenie.com

Table 1: Representative Data from a Phospho-Specific Sandwich ELISA

This table illustrates the expected results from an ELISA designed to quantify a specific phosphopeptide. The signal intensity, measured as Optical Density (OD), increases with the concentration of the phosphopeptide, while the non-phosphorylated version yields a negligible signal, demonstrating the assay's specificity.

SamplePeptide Concentration (ng/mL)Average Optical Density (450 nm)Result
Standard 1202.150Positive
Standard 2101.100Positive
Standard 350.580Positive
Standard 42.50.310Positive
Standard 51.250.175Positive
Standard 600.050Negative
Non-Phospho Peptide Control200.055Negative
Cell Lysate (Stimulated)Undiluted1.520Positive
Cell Lysate (Unstimulated)Undiluted0.250Low Positive

Western Blot Analysis for Phosphorylation Status

Western blotting is a widely used analytical technique to detect specific proteins in a sample. rndsystems.com When applied to phosphorylation studies, it can reveal the phosphorylation status of a target protein or peptide following separation by gel electrophoresis and transfer to a membrane. The key to this analysis is the use of highly specific primary antibodies that target the phosphorylated residue of interest. bio-rad-antibodies.com

For a robust analysis of phosphorylation, several critical steps must be optimized. bio-techne.com This includes preparing cell lysates with phosphatase inhibitors to preserve the phosphorylation state, choosing a suitable blocking agent like Bovine Serum Albumin (BSA) instead of milk to avoid background from casein (a phosphoprotein), and using Tris-buffered saline with Tween-20 (TBST) as a wash buffer to prevent interference from phosphates in PBS. ptglab.com

A crucial aspect of quantitative Western blotting for phosphorylation is normalization. This is often achieved by probing the same blot for the total (both phosphorylated and non-phosphorylated) protein using a separate antibody. bio-rad-antibodies.com This allows researchers to determine the fraction of the protein that is phosphorylated, providing a more accurate measure of changes in signaling events. bio-rad-antibodies.comptglab.com

Table 2: Critical Parameters for Phospho-Western Blotting

This table outlines key considerations and best practices for obtaining reliable Western blot data for phosphorylated targets.

ParameterRecommendationRationaleSource(s)
Sample Preparation Use lysis buffer with a cocktail of protease and phosphatase inhibitors. Keep samples cold.Prevents enzymatic degradation and dephosphorylation of the target peptide. bio-techne.com
Blocking Buffer Use 5% Bovine Serum Albumin (BSA) in TBST. Avoid non-fat milk.Milk contains casein, a phosphoprotein that can cause high background with phospho-specific antibodies. ptglab.com
Wash Buffer Use Tris-Buffered Saline with Tween-20 (TBST). Avoid Phosphate-Buffered Saline (PBS).The phosphate in PBS can interfere with the binding of phospho-specific antibodies. ptglab.com
Antibody Selection Use a primary antibody validated for specificity to the phosphorylated site.Ensures that the signal corresponds only to the phosphorylated form of the target. bio-rad-antibodies.com
Normalization Probe the blot for the total target protein as a loading control.Allows for the quantification of the phosphorylated fraction relative to the total amount of protein. bio-rad-antibodies.comptglab.com
Controls Include positive (e.g., stimulated cell lysate) and negative (e.g., phosphatase-treated lysate) controls.Validates antibody specificity and confirms that the signal is due to phosphorylation. bio-rad-antibodies.com

Flow Cytometry and Immunocytochemistry for Intracellular Phosphopeptide Analysis

Flow cytometry and immunocytochemistry are powerful techniques for analyzing proteins within individual cells. When adapted for phosphopeptide detection, they provide insights into cell signaling heterogeneity within a population. nih.gov Phospho-flow cytometry allows for the simultaneous measurement of multiple intracellular phosphoproteins and surface markers, enabling the analysis of signaling pathways in specific cell subsets. nih.govresearchgate.net

The protocol for intracellular phosphopeptide analysis requires careful optimization of cell fixation and permeabilization. youtube.com Fixation, often with formaldehyde-based reagents, is critical to cross-link proteins and lock in the transient phosphorylation state. youtube.com Following fixation, permeabilization with detergents like Triton X-100 or methanol (B129727) allows the phospho-specific antibodies to enter the cell and bind to their intracellular targets. youtube.comyoutube.com The choice of these reagents is crucial as harsh treatments can destroy the epitope. youtube.com

Immunocytochemistry provides spatial resolution, allowing researchers to visualize the subcellular localization of a phosphopeptide like this compound within the cell. This can reveal, for example, whether a signaling event is occurring in the cytoplasm or has translocated to the nucleus. Both techniques are invaluable for dissecting complex signaling networks at the single-cell level. youtube.com

Table 3: Example of Phospho-Flow Cytometry Data Analysis

This table presents hypothetical data from a phospho-flow experiment analyzing the phosphorylation of a target peptide in response to a stimulant in different immune cell populations. Data is shown as the percentage of cells positive for the phospho-specific marker.

Cell Population (Gated by Surface Markers)Treatment% Phospho-Positive CellsMedian Fluorescence Intensity (MFI)
T Cells (CD3+)Unstimulated2.1%150
T Cells (CD3+)Stimulated (15 min)65.4%2300
B Cells (CD19+)Unstimulated1.8%145
B Cells (CD19+)Stimulated (15 min)5.3%210
Monocytes (CD14+)Unstimulated3.5%180
Monocytes (CD14+)Stimulated (15 min)88.2%4500

Computational and Structural Biology of Ac Ile Tyr Po3h2 Gly Glu Phe Nh2 and Its Interactions

Molecular Modeling of Peptide-Protein Recognition Events

Molecular modeling has become an indispensable tool for understanding how phosphopeptides like AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 interact with their protein targets. These computational techniques provide insights into the structural and energetic basis of these interactions at an atomic level.

Computational methods are frequently employed to predict the binding sites of phosphopeptides on protein surfaces. These approaches often use algorithms that analyze the protein's surface for pockets and grooves with physicochemical properties complementary to the phosphopeptide. For a peptide such as this compound, these algorithms would search for regions on a target protein that can accommodate the bulky phosphotyrosine and the surrounding hydrophobic and charged residues. The prediction of these interaction interfaces is crucial for understanding the specificity of the binding event.

Key features that these predictive tools identify include:

Electrostatic potential: The negatively charged phosphotyrosine group is a primary driver of binding, and predictive models will look for positively charged pockets on the protein surface.

Hydrophobicity: The isoleucine and phenylalanine residues contribute to hydrophobic interactions, and the models will identify corresponding greasy patches on the protein.

Hydrogen bonding potential: The peptide backbone and the side chains of glutamic acid and tyrosine can form hydrogen bonds with the protein.

The table below illustrates the kind of data that can be generated through such predictive studies, highlighting the key interacting residues.

Interacting Residue in PeptidePredicted Interacting Residue in ProteinType of Interaction
PhosphotyrosineArginine, LysineSalt Bridge, Hydrogen Bond
IsoleucineLeucine, ValineHydrophobic
PhenylalanineTryptophan, TyrosineHydrophobic, π-stacking
Glutamic AcidSerine, ThreonineHydrogen Bond

Once a potential binding site is identified, molecular docking can be used to predict the most likely binding pose of the phosphopeptide. This technique computationally "docks" the flexible peptide into the rigid or semi-flexible binding site of the protein, generating a series of possible conformations and ranking them based on a scoring function.

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the phosphopeptide-protein complex. MD simulations model the movement of every atom in the system over time, allowing researchers to observe the stability of the binding pose, the conformational changes that occur upon binding, and the key interactions that maintain the complex. For this compound, an MD simulation could reveal how the peptide settles into the binding pocket and how water molecules mediate the interactions.

Bioinformatics Approaches in the Design and Analysis of Kinase and Phosphatase Substrates

Bioinformatics plays a critical role in the study of kinases and phosphatases, the enzymes that add and remove phosphate (B84403) groups, respectively. Databases of known kinase and phosphatase substrates can be used to identify consensus sequences that are recognized by specific enzymes. The sequence "tyr(PO3H2)-gly-glu-phe" within our peptide of interest can be analyzed using bioinformatics tools to predict which kinases might have phosphorylated the original protein and which phosphatases might be able to dephosphorylate it.

These tools can be used to:

Predict potential kinases: By comparing the sequence to known kinase substrate motifs, one can hypothesize which kinase family is responsible for the phosphorylation.

Design specific substrates: The peptide sequence can be modified to enhance its specificity for a particular kinase or phosphatase, which is useful for developing research tools.

The following table shows a hypothetical analysis of the peptide sequence against a kinase substrate database.

Kinase FamilyConsensus MotifMatch Score
Src Family KinasespY-E-E-IModerate
Abl KinasepY-V-N-VLow
Insulin Receptor KinasepY-M-X-MLow

Structure-Activity Relationship (SAR) Studies of this compound Variants

Structure-activity relationship (SAR) studies involve systematically modifying the structure of a peptide and observing how these changes affect its binding affinity or activity. For this compound, this could involve synthesizing a series of related peptides with single amino acid substitutions.

A common technique is alanine (B10760859) scanning , where each amino acid residue is systematically replaced with alanine. This allows researchers to identify the key residues that contribute most to the binding energy. For example, replacing the phosphotyrosine with alanine would likely abolish binding, confirming its critical role. Replacing the isoleucine or phenylalanine with alanine might reduce the binding affinity, quantifying the contribution of the hydrophobic interactions.

The results of a hypothetical alanine scan of our peptide are presented in the table below, showing the change in binding affinity for a target protein.

Peptide VariantChange in Binding Affinity (ΔΔG)Interpretation
AC-Ala-tyr(PO3H2)-gly-glu-phe-NH2+2.5 kcal/molIsoleucine is important for binding
AC-Ile-ala(PO3H2)-gly-glu-phe-NH2> +5.0 kcal/molPhosphotyrosine is critical for binding
AC-Ile-tyr(PO3H2)-ala-glu-phe-NH2+0.2 kcal/molGlycine is not a key contributor to binding
AC-Ile-tyr(PO3H2)-gly-ala-phe-NH2+1.8 kcal/molGlutamic acid contributes to binding
AC-Ile-tyr(PO3H2)-gly-glu-ala-NH2+2.8 kcal/molPhenylalanine is important for binding

Broader Applications of Ac Ile Tyr Po3h2 Gly Glu Phe Nh2 in Molecular and Cellular Biology Research

Utilization in the Elucidation of Signal Transduction Pathways

The reversible phosphorylation of proteins is a cornerstone of signal transduction, governing a vast array of cellular activities. Synthetic phosphopeptides like AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 are pivotal in deciphering these intricate signaling networks.

Researchers can utilize this phosphopeptide to investigate the downstream effects of specific phosphorylation events. By introducing a stable, non-hydrolyzable version of this phosphopeptide into cellular systems, scientists can mimic a constitutively "on" state for a particular signaling node. This allows for the identification of effector proteins that bind to this specific phosphorylated sequence, thereby mapping out the subsequent steps in a signaling cascade.

Furthermore, synthetic phosphopeptides are crucial for validating and functionally analyzing data from large-scale phosphoproteomic studies. nih.gov They can be used as affinity tools in pull-down assays to identify proteins that interact with a specific phosphorylation site, providing concrete evidence for interactions suggested by mass spectrometry data. nih.gov For instance, a biotinylated version of this compound could be used to isolate and identify binding partners that are recruited to this specific phosphotyrosine motif, thus clarifying its role in cellular communication.

Development of In Vitro Enzyme Activity Assays and High-Throughput Screening Platforms

The unphosphorylated precursor of the target compound, Ac-Ile-Tyr-Gly-Glu-Phe-NH2, serves as an excellent substrate for the protein tyrosine kinase pp60c-src, with a reported Km of 368 µM and a Vmax of 1.02 µmol min⁻¹ mg⁻¹. This makes it an ideal tool for developing robust in vitro kinase activity assays. Such assays are fundamental for studying enzyme kinetics, characterizing new kinases, and screening for potential inhibitors. oup.com

The basic principle of these assays involves incubating the kinase with its peptide substrate and a phosphate (B84403) donor, typically ATP. The rate of phosphorylation can then be measured using various detection methods. The use of synthetic peptides offers several advantages over protein substrates, including high purity, reproducibility, and the ability to design sequences for specific kinases. oup.com

Moreover, these peptide substrates are readily adaptable for high-throughput screening (HTS) platforms designed to identify novel kinase inhibitors from large chemical libraries. nih.gov Various assay formats can be employed, such as:

Radiometric Assays: These highly sensitive assays use [γ-³²P]ATP, where the incorporation of the radioactive phosphate into the peptide is quantified. nih.gov

Fluorescence-Based Assays: These methods, including fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET), offer non-radioactive alternatives suitable for HTS. youtube.com In an FP assay, a fluorescently labeled version of the peptide is used. When the small peptide is phosphorylated and bound by a larger antibody or binding protein, its rotation slows, leading to a change in fluorescence polarization.

Luminescence-Based Assays: These assays couple the production of ADP from the kinase reaction to a luciferase-luciferin system, generating a light signal that is proportional to kinase activity. youtube.com

Mobility-Shift Assays: The addition of a negatively charged phosphate group alters the peptide's mobility in an electric field, which can be detected by capillary electrophoresis or gel electrophoresis. youtube.com

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Measures incorporation of radioactive phosphate ([³²P] or [³³P]) into the substrate. nih.govHigh sensitivity, direct measurement. nih.govRequires handling of radioactive materials, waste disposal issues.
Fluorescence Polarization (FP) Detects changes in the rotation speed of a fluorescently labeled peptide upon phosphorylation and binding to an antibody. youtube.comHomogeneous format, suitable for HTS. youtube.comCan be prone to interference from fluorescent compounds.
TR-FRET Measures energy transfer between a donor and acceptor fluorophore on the substrate and a phosphorylation-specific antibody.High sensitivity, reduced background fluorescence. youtube.comRequires specifically labeled reagents.
Luminescence Couples ADP production to a light-emitting reaction (e.g., luciferase). youtube.comHigh sensitivity, avoids issues with fluorescent compounds. youtube.comPotential for inhibition of the coupling enzyme by library compounds.
Mobility-Shift Separates phosphorylated and non-phosphorylated peptides based on charge differences. youtube.comLabel-free options available.Can be lower throughput, sensitive to peptide sequence and size. youtube.com

Role in the Design and Optimization of Enzyme Modulators (e.g., Kinase and Phosphatase Inhibitors)

This compound and its analogs are valuable tools in the design and optimization of enzyme modulators. The phosphorylated peptide itself can act as a competitive inhibitor for protein-protein interactions that are dependent on this specific phosphotyrosine motif. For example, it can disrupt the binding of SH2 (Src Homology 2) domains to their target phosphoproteins. SH2 domains are structural motifs that recognize and bind to specific phosphotyrosine-containing sequences, playing a critical role in signal transduction. A related synthetic phosphopeptide, Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH, has been shown to be a high-affinity binder to the Src SH2 domain (IC₅₀ ≈ 1 µM) and an inhibitor of SH3-SH2:phosphoprotein interactions. medchemexpress.commedchemexpress.com This demonstrates the principle of using such phosphopeptides as templates for developing more potent and specific inhibitors.

Furthermore, the unphosphorylated peptide substrate is essential for screening and characterizing kinase inhibitors. By measuring the ability of a compound to reduce the rate of phosphorylation of Ac-Ile-Tyr-Gly-Glu-Phe-NH2 by pp60c-src, researchers can determine the compound's inhibitory potency (e.g., IC₅₀ value).

These peptides also play a role in the discovery of phosphatase inhibitors. jpt.com Phosphatases are enzymes that remove phosphate groups, and their activity is crucial for terminating signaling events. This compound can be used as a substrate in assays to screen for inhibitors of protein tyrosine phosphatases (PTPs). nih.gov In such an assay, the rate of dephosphorylation of the phosphopeptide is measured, and the ability of a test compound to slow this rate indicates its potential as a phosphatase inhibitor.

Enzyme TargetRole of PeptideExample Application
Protein Tyrosine Kinases (e.g., pp60c-src) Unphosphorylated peptide as a substrate.Screening for and characterizing kinase inhibitors.
SH2 Domain-containing Proteins Phosphorylated peptide as a competitive inhibitor.Disrupting phosphotyrosine-dependent protein-protein interactions. medchemexpress.commedchemexpress.com
Protein Tyrosine Phosphatases (PTPs) Phosphorylated peptide as a substrate. nih.govScreening for and characterizing phosphatase inhibitors. jpt.com

Contribution to the Understanding of Post-Translational Modification Dynamics and Specificity

The study of post-translational modifications (PTMs) is fundamental to understanding protein function and regulation. The paired use of this compound and its non-phosphorylated version provides a powerful system for investigating the dynamics and specificity of protein phosphorylation.

These synthetic peptides serve as well-defined standards in various analytical techniques. For example, in mass spectrometry-based proteomics, they can be used as reference standards to help identify and quantify phosphorylation events on natural proteins. uu.nl Their known sequence and phosphorylation site aid in the development and validation of computational tools for analyzing proteomic data. uu.nl

By comparing the interaction of a kinase with a library of peptide variants based on the Ac-Ile-Tyr-Gly-Glu-Phe-NH2 sequence, researchers can dissect the determinants of substrate specificity. nih.gov Studies have shown that the amino acids surrounding the target tyrosine residue are critical for recognition by the kinase. nih.govlcsciences.com For pp60c-src, for instance, acidic residues are often favored at certain positions relative to the tyrosine. This knowledge is crucial for predicting new kinase substrates and understanding how signaling pathways maintain their fidelity.

Furthermore, these peptides can be used to study the interplay between different PTMs. For example, researchers could investigate whether other modifications near the tyrosine residue in the peptide sequence affect its ability to be phosphorylated by pp60c-src. This provides insights into the complex cross-talk that occurs between different PTMs on a protein.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing AC-Ile-tyr(PO3H2)-gly-glu-phe-NH2 with high purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc/t-Bu chemistry for stepwise assembly. Phosphorylation of tyrosine (PO3H2) requires post-synthetic modification using phosphoramidite reagents under anhydrous conditions. Purification via reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures >95% purity. Critical parameters include coupling efficiency monitoring (Kaiser test) and deprotection optimization to minimize side reactions .

Q. How can researchers confirm the phosphorylation site and structural integrity of this compound?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to identify the phosphorylated tyrosine residue via diagnostic fragment ions (e.g., loss of H3PO4, m/z -98). Complementary NMR analysis (31P and 1H) resolves phosphorylation-specific chemical shifts (e.g., 31P signal at ~0–5 ppm). Circular dichroism (CD) spectroscopy verifies secondary structure consistency with unphosphorylated analogs .

Advanced Research Questions

Q. What experimental designs are optimal for studying the conformational dynamics of this compound under physiological conditions?

  • Methodological Answer : Employ molecular dynamics (MD) simulations (e.g., GROMACS/AMBER) parameterized with phosphorylated tyrosine force fields (e.g., CHARMM36) to model peptide behavior in explicit solvent. Validate predictions using temperature-jump fluorescence spectroscopy to monitor real-time folding kinetics. Orthogonal design (e.g., varying pH, ionic strength) isolates factors influencing stability .

Q. How should researchers address discrepancies in bioactivity data across different experimental models (e.g., cell-based vs. in vivo assays)?

  • Methodological Answer : Conduct systematic variability analysis by:

  • Normalizing Data : Use internal controls (e.g., housekeeping genes for qPCR) and standardize assay conditions (e.g., serum-free media for cell studies).
  • Theoretical Reconciliation : Re-examine the peptide’s hypothesized mechanism (e.g., kinase inhibition vs. allosteric modulation) against observed contradictions. Cross-validate findings with isothermal titration calorimetry (ITC) to quantify binding affinities in different models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.